Cas no 1261998-15-5 (5-[Benzo(b)thiophen-2-yl]-2-fluorophenol)
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol Chemical and Physical Properties
Names and Identifiers
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- 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol
- 5-(1-Benzothiophen-2-yl)-2-fluorophenol
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- MDL: MFCD18313835
- Inchi: 1S/C14H9FOS/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H
- InChI Key: JJOVMOZMNFWROL-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C=C1C1C=CC(=C(C=1)O)F
Computed Properties
- Exact Mass: 244.036
- Monoisotopic Mass: 244.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 48.5
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319871-5 g |
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%; . |
1261998-15-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB319871-5g |
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%; . |
1261998-15-5 | 95% | 5g |
€1159.00 | 2025-04-21 |
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol Suppliers
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol
Research Briefing on 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol (CAS: 1261998-15-5) in Chemical Biology and Pharmaceutical Applications
The compound 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol (CAS: 1261998-15-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol as a key intermediate in the synthesis of novel small-molecule inhibitors targeting protein kinases and other enzymes involved in cancer and inflammatory diseases. Its benzo[b]thiophene core, combined with the fluorophenol moiety, provides a versatile scaffold for medicinal chemistry optimization, enabling the development of compounds with improved binding affinity and selectivity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol exhibited potent inhibitory activity against the epidermal growth factor receptor (EGFR), a well-known target in oncology. The lead compound, derived from this scaffold, showed nanomolar IC50 values in vitro and promising antitumor efficacy in xenograft models, suggesting its potential as a candidate for further preclinical development.
Another notable application of this compound lies in its use as a fluorescent probe for studying protein-ligand interactions. A 2024 study in ACS Chemical Biology reported the development of a 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol-based probe that selectively binds to the active site of a specific kinase, enabling real-time monitoring of enzymatic activity. This innovation opens new avenues for high-throughput screening and mechanistic studies in drug discovery.
From a synthetic chemistry perspective, advances in the scalable production of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol have been achieved through palladium-catalyzed cross-coupling reactions, as described in a recent Organic Process Research & Development publication. These methods offer improved yields and reduced environmental impact compared to traditional synthetic routes, addressing key challenges in industrial-scale manufacturing.
Ongoing research is exploring the broader pharmacological potential of this scaffold, including its application in neurodegenerative diseases and infectious diseases. Preliminary data suggest that structural modifications of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol may yield compounds capable of crossing the blood-brain barrier, making them interesting candidates for CNS-targeted therapies.
In conclusion, 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol represents a promising chemical entity with diverse applications in drug discovery and chemical biology. Its unique structural features, combined with recent synthetic and pharmacological advancements, position it as a valuable tool for researchers developing next-generation therapeutics. Future studies should focus on expanding its therapeutic indications and optimizing its drug-like properties for clinical translation.
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